molecular formula C12H15NO4 B12993196 Ethyl 4-acetamido-2-methoxybenzoate

Ethyl 4-acetamido-2-methoxybenzoate

Cat. No.: B12993196
M. Wt: 237.25 g/mol
InChI Key: JINCWPOJUKXBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzoate (B1203000) Ester Scaffolds in Organic and Medicinal Chemistry

The benzoate ester scaffold, characterized by a benzene (B151609) ring attached to an ester functional group, is a privileged structure in organic and medicinal chemistry. This framework provides a unique combination of rigidity from the aromatic ring and chemical reactivity from the ester group. The ester functionality, for instance, can participate in hydrolysis reactions, which can be a strategic design element in prodrugs. The aromatic ring allows for a variety of substitution patterns, enabling fine-tuning of the molecule's steric and electronic properties. This adaptability makes benzoate esters valuable as intermediates in organic synthesis and as core structures in pharmacologically active compounds.

Significance of Acetamido and Methoxy (B1213986) Functional Groups in Chemical Design

The properties of a benzoate ester are significantly influenced by the nature and position of its substituents. The acetamido and methoxy groups, present in Ethyl 4-acetamido-2-methoxybenzoate, are particularly noteworthy in chemical design.

The acetamido group (-NHCOCH₃) is a common feature in many pharmaceuticals. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like proteins and enzymes. The presence of the acetamido group can also influence a molecule's solubility and metabolic stability.

The methoxy group (-OCH₃) is another crucial substituent in medicinal chemistry. It is an ether group that is relatively stable. Current time information in Bangalore, IN. The methoxy group can impact a compound's lipophilicity, which in turn affects its ability to cross cell membranes. Current time information in Bangalore, IN. Its presence can also influence the conformation of a molecule and its binding affinity to target receptors. Depending on its position on the benzene ring, a methoxy group can act as an electron-donating or electron-withdrawing group, thereby modulating the reactivity of the aromatic ring. chemicalbook.com

Research Trajectories for this compound and Closely Related Analogues

Direct and extensive research findings specifically on this compound are limited in publicly available literature. However, significant research has been conducted on its closest analogue, Mthis compound (CAS No. 4093-29-2). The findings for this methyl ester provide valuable insights into the potential research avenues for the ethyl ester.

Research on Mthis compound indicates its role as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is documented as a precursor in the preparation of certain imidazopyridines, imidazopyrazines, and thiazolopyridines. Current time information in Bangalore, IN. Furthermore, it has been identified as an impurity in the manufacturing of the antiemetic drug metoclopramide. nih.gov Some derivatives of this compound have been investigated for their potential antimicrobial properties. sigmaaldrich.com

Given the structural similarity, it is plausible that this compound could serve as a viable alternative or a molecule with subtly different properties in these synthetic pathways. The primary difference between the two is the ester group (ethyl vs. methyl), which could influence reaction kinetics, solubility, and potentially the biological activity of the final products. A patent for the preparation of a chlorinated derivative, methyl 4-acetamido-5-chloro-2-methoxybenzoate, from mthis compound suggests that the core structure is a platform for further chemical modifications. google.com Similar derivatization strategies could be applied to the ethyl ester to explore new chemical space and potential applications.

Interactive Data Tables

To provide a clearer understanding of the chemical entities discussed, the following interactive data tables summarize their key properties.

Table 1: Properties of Mthis compound

PropertyValue
CAS Number 4093-29-2
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.22 g/mol
Appearance Crystals
Melting Point 127 °C
Boiling Point 417.5 °C at 760 mmHg
Density 1.21 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 4-acetamido-2-methoxybenzoate

InChI

InChI=1S/C12H15NO4/c1-4-17-12(15)10-6-5-9(13-8(2)14)7-11(10)16-3/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

JINCWPOJUKXBFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)NC(=O)C)OC

Origin of Product

United States

Strategic Synthetic Methodologies for Ethyl 4 Acetamido 2 Methoxybenzoate and Analogues

Esterification Pathways for Benzoic Acid Derivatives

The introduction of the ethyl ester group onto a benzoic acid precursor is a fundamental step in the synthesis of the target molecule. This transformation can be achieved through several methods, primarily direct esterification and transesterification.

Direct Esterification Techniques

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. tcu.eduyoutube.com This equilibrium-driven process typically requires an excess of the alcohol or the removal of water to shift the equilibrium towards the product side. tcu.edu For the synthesis of ethyl 4-acetamido-2-methoxybenzoate, this would involve reacting 4-acetamido-2-methoxybenzoic acid with ethanol.

Commonly used acid catalysts include sulfuric acid and hydrochloric acid. tcu.edu The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the desired ester.

Recent advancements have explored the use of various catalysts to improve efficiency and mildness of the reaction conditions. For instance, tin(II) compounds have been employed as catalysts for the esterification of benzoic acid with alcohols having 7 to 13 carbon atoms, where the water of reaction is removed by distillation. google.com

Transesterification Approaches

Transesterification is an alternative method for preparing esters, involving the conversion of one ester into another. ucla.edu This process is also an equilibrium reaction and is typically catalyzed by either an acid or a base. libretexts.org In the context of synthesizing this compound, a potential route could involve the transesterification of a methyl or other alkyl ester of 4-acetamido-2-methoxybenzoic acid with ethanol. ucla.edulibretexts.org

Acid-catalyzed transesterification follows a mechanism similar to direct esterification, starting with the protonation of the carbonyl oxygen. youtube.com The use of a large excess of the reactant alcohol is crucial to drive the reaction towards the desired product. ucla.eduyoutube.com Base-catalyzed transesterification, on the other hand, typically employs a strong base like sodium ethoxide.

The choice between direct esterification and transesterification often depends on the availability and stability of the starting materials. For instance, the synthesis of benzyl (B1604629) and butyl benzoate (B1203000) has been successfully achieved through the transesterification of crude methyl benzoate. acs.org

Acylation and Amidation Reactions for Acetamido Group Introduction

The acetamido group (-NHCOCH₃) is a key feature of the target molecule. Its introduction is typically achieved through the acylation of an amino-substituted precursor.

Acetylation of Amino-Substituted Benzoate Precursors

The most common method for introducing the acetamido group is the acetylation of an amino group. researchgate.net In the synthesis of this compound, this would involve the acetylation of ethyl 4-amino-2-methoxybenzoate. Acetic anhydride (B1165640) is a widely used acetylating agent for this purpose. nih.govphlox.or.id The reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium bicarbonate, to neutralize the acetic acid byproduct. nih.govchemicalbook.com

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion, which is a good leaving group, to form the amide. youtube.com The process is generally efficient and can be performed under mild conditions. researchgate.net For example, the synthesis of methyl 4-acetamido-2-hydroxybenzoate was achieved with a 99% yield by reacting methyl 4-amino-2-hydroxybenzoate (B10774363) with acetyl chloride in the presence of sodium bicarbonate. chemicalbook.com

Table 1: Examples of Acetylation of Amines

Starting AmineAcetylating AgentCatalyst/BaseProductYield (%)Reference
Methyl 4-amino-2-hydroxybenzoateAcetyl chlorideSodium bicarbonateMethyl 4-acetamido-2-hydroxybenzoate99 chemicalbook.com
p-AminophenolAcetic anhydrideSulfuric acidParacetamol59.5 phlox.or.id

Utilizing Activated Carboxylic Acid Derivatives

Amide bonds can also be formed through the reaction of an amine with an activated carboxylic acid derivative. mdpi.com While direct thermal condensation of carboxylic acids and amines is possible, it often requires high temperatures. youtube.com A more common approach involves the use of coupling agents or the conversion of the carboxylic acid into a more reactive species, such as an acyl chloride or an anhydride. encyclopedia.pub

Various reagents have been developed to facilitate direct amidation under milder conditions. Boronic acids, for instance, have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines at room temperature. organic-chemistry.org Other methods include the use of sulfur trioxide pyridine complex (SO₃·py) as an oxidant in the reaction of carboxylic acids with formamide (B127407) derivatives. oup.com These methods offer alternatives to the traditional high-temperature or stoichiometric activator-based approaches.

Etherification for Methoxy (B1213986) Group Incorporation

The methoxy group (-OCH₃) at the 2-position of the benzene (B151609) ring is another crucial structural element. Its introduction is typically achieved through an etherification reaction, most commonly a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

In the context of synthesizing this compound, a plausible route would involve the methylation of a 2-hydroxy precursor, such as ethyl 4-acetamido-2-hydroxybenzoate. A suitable methylating agent, like dimethyl sulfate (B86663) or methyl iodide, would be used in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to facilitate the reaction.

The synthesis of related compounds, such as 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid, demonstrates the manipulation of hydroxyl groups on the benzene ring, which is a key aspect of etherification strategies. researchgate.net

O-Alkylation Reactions

O-alkylation is a fundamental process for introducing the methoxy group onto the benzoate precursor. This reaction typically involves the alkylation of a hydroxyl group on the aromatic ring. In the context of synthesizing analogues, selective alkylation of aminophenols is a critical step. For instance, the hydroxyl group of aminophenols can be selectively alkylated by first protecting the amino group, followed by alkylation and subsequent deprotection. A common method involves the condensation of an aminophenol with benzaldehyde (B42025) to protect the amino group, followed by alkylation with an alkyl halide, and finally, hydrolysis to yield the desired O-alkylated product. umich.eduresearchgate.net This strategy allows for the precise introduction of alkoxy groups while preserving the amino functionality for further modifications. umich.edu

A study on the alkylation of 4-aminobenzoic acid (PABA) derivatives demonstrated the use of potassium carbonate and various alkylating agents to prepare O- and N-alkyl derivatives under mild conditions. tandfonline.comnih.gov This highlights the versatility of alkylation reactions in creating a library of substituted benzoates.

Halogenation-Mediated Functionalization of Benzoate Esters

Halogenation of the benzoate ring provides a versatile handle for further functionalization through nucleophilic substitution reactions.

The regioselective introduction of a halogen atom onto the benzoate ring is a key step in many synthetic pathways. For example, the chlorination of this compound can be achieved using N-chlorosuccinimide (NCS) in a suitable solvent like N,N-dimethylformamide (DMF). google.comchemicalbook.com This reaction proceeds with high regioselectivity, directing the chlorine atom to a specific position on the benzene ring, often ortho or para to activating groups.

In a broader context, the chlorination of benzoate esters can be influenced by the reaction conditions and the directing effects of existing substituents. For instance, the side-chain chlorination of methyl p-toluate (B1214165) can be achieved using chlorine gas under UV light or with a chemical initiator. google.com Furthermore, the chlorination of cellulose (B213188) acetate has been shown to occur regioselectively at the C-6 primary alcohol position using methanesulfonyl chloride, demonstrating that specific reagents can achieve high selectivity even in complex molecules. nih.gov Research has also demonstrated the site-selective chlorination of C(sp³)–H bonds in various small molecules, including esters, which can be achieved with high yield and selectivity by leveraging the electronic effects of functional groups. nih.gov

The following table summarizes the regioselective chlorination of various benzoate and related ester compounds:

Starting MaterialChlorinating AgentProductReference
Mthis compoundN-chlorosuccinimideMethyl 4-acetamido-5-chloro-2-methoxybenzoate google.comchemicalbook.com
Methyl p-toluateChlorine gas (with UV light)Methyl p-(chloromethyl)benzoate google.com
Cellulose acetateMethanesulfonyl chloride6-Chloro-6-deoxycellulose acetate nih.gov
N-benzoylvaline methyl esterNot specifiedRegioselectively chlorinated product rsc.org
Isopentyl benzoateNot specifiedTertiary chloride nih.gov

This table provides examples of regioselective chlorination reactions on various ester compounds.

Once a halogen atom is introduced, it can be displaced by a variety of nucleophiles to introduce new functional groups. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to resonance effects and the sp2 hybridization of the carbon-halogen bond, these reactions can be facilitated under specific conditions. quora.comvedantu.com The presence of electron-withdrawing groups on the aromatic ring can enhance the reactivity towards nucleophilic attack. quora.com

For instance, a chlorinated cellulose acetate intermediate can undergo nucleophilic substitution with nucleophiles such as sodium azide, amines, and thiols to create a range of functionalized cellulose ester derivatives. nih.gov This two-step process of halogenation followed by nucleophilic substitution is a powerful strategy for introducing diverse functionalities that might not be accessible through direct methods. The reactivity of the halogenated intermediate is crucial; for example, benzylic chlorides are more susceptible to SN2 reactions than the carbon associated with an ester group due to greater electron deficiency. stackexchange.com

Multicomponent and Catalytic Synthesis Protocols

Modern synthetic chemistry increasingly focuses on efficiency and sustainability, leading to the development of multicomponent reactions and advanced catalytic systems.

Bismuth(III) triflate (Bi(OTf)₃) has emerged as a highly effective and versatile Lewis acid catalyst in organic synthesis. rsc.orgacs.org It is particularly useful in multicomponent reactions for the synthesis of α-amino acid derivatives. rsc.orgrsc.orgglobalauthorid.com These reactions typically involve the condensation of an aldehyde, an amine or amide, and a nucleophile. Bi(OTf)₃ is attractive due to its commercial availability, low toxicity, and stability in air and moisture. rsc.org

A notable application is the Bi(OTf)₃-catalyzed three-component synthesis of N-protected arylglycines from an arene, an amide, and ethyl glyoxalate. rsc.org This method offers a broad substrate scope and proceeds under mild conditions, with water as the only byproduct. rsc.org The catalyst has also been successfully employed in the one-pot, three-component synthesis of N-Boc or N-Cbz protected α-branched amines from aromatic compounds, aldehydes, and carbamates. acs.org

The following table showcases the versatility of Bi(OTf)₃ in catalyzing the synthesis of various α-amino acid derivatives:

ReactantsCatalystProduct TypeReference
Arene, Amide, Ethyl glyoxalateBi(OTf)₃N-protected arylglycines rsc.org
Amide, Aldehyde, (Hetero)areneBi(OTf)₃α-Substituted amides acs.org
Aromatic compound, Aldehyde, CarbamateBi(OTf)₃N-Boc or N-Cbz protected α-branched amines acs.org

This table illustrates the application of Bi(OTf)₃ in various multicomponent reactions for the synthesis of α-amino acid derivatives.

Green chemistry principles are increasingly being integrated into synthetic design to minimize environmental impact. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

In the context of ester synthesis, microwave-assisted synthesis has been explored as a green alternative to conventional heating. uwlax.eduijsdr.org Microwave irradiation can lead to shorter reaction times, reduced energy consumption, and potentially higher yields. uwlax.eduijsdr.org For example, the synthesis of ethyl benzoate has been investigated using a single-mode microwave reactor, demonstrating the potential for this technology to provide a more environmentally friendly method for producing esters. uwlax.edu

Another green approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing waste. mdpi.com For instance, a titanium-zirconium solid acid has been shown to be an effective catalyst for the synthesis of a series of methyl benzoate compounds from various benzoic acids and methanol. mdpi.com The use of enzymes, such as esterases, also represents a green synthetic route for producing flavor esters, offering mild reaction conditions and high specificity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Acetamido 2 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

High-Resolution Proton NMR (¹H NMR) for Elucidating Chemical Environments

The ¹H NMR spectrum of Ethyl 4-acetamido-2-methoxybenzoate is predicted to show distinct signals for each unique proton environment. The ethyl ester group typically presents as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. Data from analogous compounds like ethyl 2-methoxybenzoate (B1232891) show these signals around δ 4.37 (quartet) and δ 1.39 (triplet) ppm nist.gov. The methoxy (B1213986) group (-OCH₃) and the acetamido methyl group (-COCH₃) are expected to appear as sharp singlets. The amide proton (-NH) signal is also a singlet, often appearing further downfield.

The aromatic region is defined by three protons on the benzene (B151609) ring at positions 3, 5, and 6. Their chemical shifts and splitting patterns are influenced by the electronic effects of the three substituents. The methoxy and acetamido groups are electron-donating, while the ethyl ester group is electron-withdrawing. This leads to a predictable, albeit complex, splitting pattern that is crucial for confirming the substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-NH (Amide)~9.5 - 10.5Singlet (broad)-
H-6 (Aromatic)~7.8 - 7.9Doublet~8.5
H-5 (Aromatic)~7.3 - 7.4Doublet of Doublets~8.5, ~2.0
H-3 (Aromatic)~7.1 - 7.2Doublet~2.0
-OCH₂ CH₃ (Ethyl)~4.3 - 4.4Quartet~7.1
-OCH₃ (Methoxy)~3.9Singlet-
-COCH₃ (Acetamido)~2.2Singlet-
-OCH₂CH₃ (Ethyl)~1.3 - 1.4Triplet~7.1

Note: Predicted values are based on analysis of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The chemical shifts are highly dependent on the local electronic environment. The ester and amide carbonyl carbons are the most deshielded, appearing furthest downfield. Aromatic carbons attached to oxygen are also significantly deshielded.

Spectral data for the closely related Mthis compound provides a strong basis for assigning the signals of the aromatic ring, acetamido, and methoxy carbons nih.gov. The signals for the ethyl group can be inferred from other ethyl esters chemicalbook.com.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)~168.5
C=O (Ester)~165.0
C-2 (Ar-OCH₃)~158.0
C-4 (Ar-NHAc)~142.0
C-6 (Ar-H)~131.0
C-1 (Ar-COOEt)~118.0
C-5 (Ar-H)~115.0
C-3 (Ar-H)~105.0
-O CH₂CH₃ (Ethyl)~61.0
-OCH₃ (Methoxy)~56.0
-COCH₃ (Acetamido)~24.5
-OCH₂C H₃ (Ethyl)~14.0

Note: Assignments are based on data from Mthis compound nih.gov and other ethyl esters.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously connecting the atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between adjacent aromatic protons (H-5 with H-6), confirming their positions relative to one another researchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum. For example, it would link the singlet at ~3.9 ppm to the methoxy carbon at ~56.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial for piecing together the substituted aromatic ring. Key expected correlations include:

From the ethyl methylene protons (-OCH₂-) to the ester carbonyl carbon (C=O).

From the methoxy protons (-OCH₃) to the C-2 aromatic carbon.

From the amide proton (-NH) to the C-4 aromatic carbon and the amide carbonyl carbon.

From the aromatic proton H-6 to the ester carbonyl carbon (C-1) and C-4.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of its multiple functional groups. Data for the analog Mthis compound shows the expected key stretches nih.gov. The N-H stretch of the secondary amide appears as a sharp peak around 3300-3400 cm⁻¹. The spectrum features two distinct carbonyl stretching bands: a strong one for the ester group around 1710-1725 cm⁻¹ and another for the amide (Amide I band) around 1670-1685 cm⁻¹. The presence of two separate C=O signals is strong evidence for the two different carbonyl-containing functional groups. Other significant peaks include the C-O stretches for the ester and ether linkages and the N-H bend of the amide (Amide II band).

Table 3: Key FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchAmide~3350
C-H Stretch (Aromatic)Aromatic Ring~3100
C-H Stretch (Aliphatic)Ethyl, Methyl~2980
C=O Stretch (Ester)Ethyl Ester~1715
C=O Stretch (Amide I)Amide~1680
N-H Bend (Amide II)Amide~1540
C-O StretchEther, Ester~1270

Note: Frequencies are based on general values and data from analogous compounds nih.gov.

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complementary technique to FTIR. While FTIR measures absorption, Raman measures the scattering of light. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be effective for analyzing the symmetric stretching modes of the aromatic ring. The C=O stretching vibrations of both the ester and amide groups would also be expected to produce strong Raman signals. Studies on similar molecules like ethyl 4-(dimethylamino)benzoate (B8555087) have shown that Raman spectroscopy is highly effective at probing the vibrational frequencies of C=O stretching, C-O stretching, and OCO bending modes, providing detailed information about the molecular ground-state structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry provides a precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The theoretical monoisotopic mass of this compound (C₁₂H₁₅NO₄) is calculated to be 237.1001 g/mol . Experimental HRMS analysis is expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), confirming the elemental formula.

Table 1: Theoretical and Expected HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₅NO₄
Theoretical Monoisotopic Mass237.1001
Expected [M+H]⁺238.1074
Expected [M+Na]⁺260.0893
Expected [M+K]⁺276.0633

Note: The data in this table is theoretical and serves as an expected guide for experimental results.

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, typically by isolating a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting fragment ions. This technique provides detailed information about the structure of the molecule. The fragmentation of aromatic esters and amides often follows predictable pathways. acs.orgyoutube.comwhitman.edunih.govyoutube.com

For this compound, the fragmentation is anticipated to occur at the ester and amide linkages. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group and subsequent loss of carbon monoxide. whitman.eduyoutube.com Aromatic amides can fragment via cleavage of the N-CO bond. acs.orgyoutube.comnih.gov

Key Predicted Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion with an m/z of 192.06.

Loss of ethylene (B1197577) from the ethoxy group (-C₂H₄): This would lead to the formation of the corresponding carboxylic acid with an m/z of 209.06.

Cleavage of the amide bond: The loss of the acetyl group (CH₃CO) would generate a fragment at m/z 195.08.

Formation of the benzoyl cation: Cleavage of the ester and subsequent rearrangement could lead to a benzoyl-type cation. youtube.com

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 238.1074)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Lost Neutral FragmentProposed Fragment Structure
238.1074210.0761COLoss of carbon monoxide
238.1074193.0863C₂H₅OLoss of the ethoxy radical
238.1074196.0812C₂H₂OLoss of ketene (B1206846) from the acetamido group
238.1074164.0706C₃H₆O₂Loss of ethyl acetate (B1210297) fragment
196.0812179.0549NH₃Loss of ammonia

Note: The fragmentation data presented is predictive and based on the general fragmentation patterns of related chemical structures.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for validating the empirical and molecular formula of a newly synthesized or isolated compound. For a pure sample of this compound (C₁₂H₁₅NO₄), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are expected to be in close agreement with these theoretical percentages, typically within a ±0.4% deviation.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightMass Percent (%)
CarbonC12.01112144.13260.75
HydrogenH1.0081515.1206.37
NitrogenN14.007114.0075.90
OxygenO15.999463.99626.98
Total 237.255 100.00

Note: The data in this table is based on theoretical calculations.

Strategic Applications of Ethyl 4 Acetamido 2 Methoxybenzoate and Its Derivatives in Advanced Chemical Synthesis

Role as Key Building Blocks in Multistep Organic Synthesis

The structural framework of Ethyl 4-acetamido-2-methoxybenzoate makes it an important organic building block. bldpharm.combldpharm.com The presence of multiple functional groups allows for sequential and site-selective reactions, a cornerstone of multistep synthesis. The ester can be hydrolyzed to a carboxylic acid, the amide can be modified, and the aromatic ring can undergo further substitution, providing multiple handles for molecular elaboration.

For instance, the related compound, 4-acetamido-2-methoxybenzoic acid, which can be derived from the ethyl ester, is utilized in complex syntheses. uni-goettingen.de The strategic placement of the acetamido and methoxy (B1213986) groups influences the reactivity of the aromatic ring, directing further substitutions to specific positions. This controlled reactivity is crucial for building complex molecular architectures with precision, avoiding the need for cumbersome protection-deprotection sequences. This makes the benzoate (B1203000) scaffold a reliable starting point for constructing larger, more intricate molecules.

Precursors for the Synthesis of Diverse Pharmaceutical Agents

The utility of the this compound scaffold extends significantly into the realm of medicinal chemistry, where it serves as a precursor for a variety of pharmaceutical agents.

Scaffold Derivatization for Drug Discovery Programs

In modern drug discovery, the generation of compound libraries around a central scaffold is a key strategy for identifying new therapeutic leads. The this compound core is well-suited for this approach. By systematically modifying the ester, amide, and methoxy groups, or by introducing new substituents onto the aromatic ring, chemists can create a diverse set of molecules.

This derivatization allows for the exploration of the chemical space around the core structure to optimize interactions with biological targets. Each modification can alter the compound's size, shape, polarity, and hydrogen bonding capabilities, which are critical determinants of pharmacological activity. The parent compound and its simple derivatives, such as Methyl 4-acetamido-2-hydroxybenzoate and 4-Acetamido-2-hydroxybenzoic acid, provide a foundation for these synthetic efforts. ambeed.com

Synthesis of Analogs with Modulated Biological Activities

Building upon the principles of scaffold derivatization, the synthesis of specific analogs of this compound allows for the fine-tuning of biological activity. The goal is to enhance potency, improve selectivity, or alter the pharmacokinetic properties of a lead compound.

For example, by replacing the ethyl ester with other functional groups or by modifying the acetamido side chain, researchers can systematically probe the structure-activity relationship (SAR) of a compound series. This process can lead to the discovery of analogs with significantly modulated, and often improved, biological profiles compared to the original molecule.

Development of Investigational Chemical Probes and Ligands

Beyond direct therapeutic applications, derivatives of this compound are instrumental in creating chemical probes and ligands. These specialized molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate biological pathways and mechanisms of disease.

Probing Biological Pathways through Ligand-Receptor Interactions (e.g., DNA Binding)

Chemical probes derived from benzoate scaffolds can be designed to bind to specific biological macromolecules, including DNA. By incorporating functionalities that can intercalate into the DNA helix or bind to its grooves, these molecules can be used to study DNA structure and function. Attaching reporter groups, such as fluorescent tags, to the scaffold allows for the visualization and tracking of these interactions within a cellular context, providing valuable insights into complex biological processes.

Design of Enzyme Inhibitors (e.g., Isoprenylcysteine Carboxyl Methyltransferase Inhibitors, Beta-Lactamase Inhibitors)

The inhibition of specific enzymes is a major strategy in drug development. The versatile chemical nature of the this compound scaffold makes it a suitable starting point for designing potent and selective enzyme inhibitors.

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: ICMT is an enzyme involved in the post-translational modification of key signaling proteins like Ras. nih.gov Inhibition of ICMT is a therapeutic strategy for certain cancers. While indole-based compounds are prominent ICMT inhibitors, the principles of their design—mimicking the enzyme's natural substrate—can be applied to other scaffolds. nih.gov Derivatives of benzoate compounds can be synthesized to fit into the ICMT active site, blocking its function and disrupting cancer-related signaling pathways. nih.gov

Beta-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics, such as penicillins, is a major global health crisis, largely driven by the production of β-lactamase enzymes. nih.gov These enzymes inactivate the antibiotic by hydrolyzing the β-lactam ring. nih.govmdpi.com A critical strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. mdpi.com

While many inhibitors like Avibactam and Relebactam are based on diazabicyclooctane (DBO) structures, the search for new, diverse scaffolds is ongoing. mdpi.comnih.gov The synthesis of novel inhibitors often involves building blocks that can be elaborated into complex heterocyclic systems. Aminobenzoic acid derivatives serve as precursors in various synthetic routes, and the functional handles on the this compound scaffold make it a plausible candidate for the development of new classes of β-lactamase inhibitors. google.com The goal is to create molecules that can covalently bind to the serine residue in the active site of Class A, C, and D β-lactamases, thereby protecting the antibiotic from degradation. nih.govmdpi.com

Development of Compounds with In Vitro Pharmacological Profiles (e.g., inotropic agents, atypical antipsychotics)

While direct studies detailing the in vitro pharmacological profile of this compound as an inotropic or atypical antipsychotic agent are not extensively documented in publicly available research, the broader class of benzamide (B126) derivatives, to which it belongs, has been a significant area of investigation for novel therapeutic agents, particularly in the realm of atypical antipsychotics. The structural motif of a substituted benzamide is a key pharmacophore in several clinically significant drugs that modulate central nervous system activity.

Research into atypical antipsychotics has focused on compounds that exhibit a multi-receptor affinity profile, particularly for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govnih.gov Benzamide derivatives have been synthesized and evaluated for their potential as antipsychotics, with some demonstrating potent and balanced activities at these key receptors. nih.gov For instance, a series of novel benzamide derivatives have been developed that show promising in vitro and in vivo antipsychotic potential. nih.gov These compounds often feature modifications to the amide nitrogen and the aromatic ring to optimize receptor binding and pharmacokinetic properties.

The general structure-activity relationship (SAR) for many benzamide antipsychotics indicates that the nature and position of substituents on the benzoyl moiety are critical for their pharmacological activity. nih.gov While this compound itself has not been highlighted as a lead compound, its core structure represents a foundational scaffold that could be chemically modified to explore new antipsychotic agents. The acetamido and methoxy groups on the benzene (B151609) ring influence the electronic and steric properties of the molecule, which in turn would affect its interaction with biological targets.

Furthermore, the development of gastroprokinetic agents like Mosapride, which is a 4-amino-5-chloro-2-ethoxybenzamide derivative, underscores the therapeutic potential of this class of compounds. nih.govdrugfuture.com The synthesis of Mosapride often starts from precursors related to 4-aminosalicylic acid, highlighting the chemical versatility of these substituted benzoic acids in drug discovery. google.comgoogle.com Although Mosapride's primary activity is on serotonin 5-HT4 receptors to improve gastrointestinal motility, its development showcases how modifications to the benzamide core can lead to potent and selective pharmacological agents. nih.gov

The table below summarizes the pharmacological targets of related benzamide derivatives, illustrating the potential areas of investigation for compounds derived from a 4-acetamido-2-alkoxybenzoate scaffold.

Drug/Compound ClassPrimary Pharmacological Target(s)Therapeutic Area
AmisulprideDopamine D2/D3 receptorsAtypical Antipsychotic
MosaprideSerotonin 5-HT4 receptor agonistGastroprokinetic
Novel Benzamide DerivativesDopamine D2, Serotonin 5-HT1A, 5-HT2A receptorsInvestigational Antipsychotic

Exploitation in Agrochemical and Specialty Chemical Synthesis

The 4-acetamido-2-alkoxybenzoate scaffold, closely related to this compound, has found significant application in the synthesis of specialty chemicals, most notably in the agrochemical sector. A prominent example is the coccidiostat Ethopabate, which is the methyl ester analogue, Methyl 4-acetamido-2-ethoxybenzoate. mdpi.com Coccidiostats are antimicrobial drugs used to control coccidiosis, a parasitic disease in animals, particularly poultry.

The synthesis of Ethopabate demonstrates the utility of precursors structurally similar to this compound. One synthetic route to Ethopabate involves the ethylation of Methyl 4-acetamido-2-hydroxybenzoate. This precursor is derived from 4-aminosalicylic acid through esterification and acetylation. The established synthesis of this agrochemical highlights the industrial relevance of this class of compounds.

Furthermore, derivatives of this compound have been explored in the synthesis of other specialty chemicals. For instance, the chlorination of the related Mthis compound yields Methyl 4-acetamido-5-chloro-2-methoxybenzoate. This halogenated derivative serves as a building block for more complex molecules. The introduction of a chlorine atom onto the benzene ring can significantly alter the chemical reactivity and biological activity of the compound, opening avenues for the development of new agrochemicals or other specialty materials.

The following table details some of the key derivatives and their applications in the synthesis of specialty chemicals.

CompoundApplication/Use
Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate)Active ingredient in coccidiostat formulations for poultry.
Methyl 4-acetamido-5-chloro-2-methoxybenzoateIntermediate in the synthesis of more complex chemical structures.
Methyl 4-acetamido-2-hydroxybenzoatePrecursor in the synthesis of Ethopabate.

Future Perspectives and Emerging Research Avenues

Development of Chemoenzymatic and Biocatalytic Synthesis Routes

Traditional chemical synthesis methods for aromatic amides are effective but often rely on harsh conditions and can generate considerable waste. nih.gov The future of synthesizing compounds like Ethyl 4-acetamido-2-methoxybenzoate is increasingly pointing towards greener and more efficient chemoenzymatic and biocatalytic strategies.

Biocatalysis utilizes enzymes, such as lipases and proteases, to catalyze chemical reactions under mild conditions. numberanalytics.comnih.gov For a molecule like this compound, which contains both an ester and an amide bond, a chemoenzymatic approach offers a modular and efficient synthetic pathway. For instance, a lipase (B570770) could be employed for the selective esterification of a carboxylic acid precursor, while an amide bond synthetase or a related enzyme could facilitate the amidation step. acs.org This approach circumvents the need for many traditional coupling agents that can be wasteful. nih.gov

The advantages of these enzymatic methods include high selectivity, reduced environmental impact, and operation under mild temperature and pressure conditions. nih.gov Researchers are exploring the use of whole-cell biocatalysts, which eliminates the costly need for enzyme extraction and purification. nih.gov

Table 1: Potential Enzymatic Steps for this compound Synthesis

Synthetic Step Enzyme Class Potential Reaction Advantages
Esterification Lipase Transesterification of a methyl ester precursor with ethanol. nih.gov High selectivity, mild conditions.
Amidation Amidase/Acylase Direct amidation of a carboxylic acid precursor. Reduces need for chemical coupling agents. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthesis with flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing, moving from batch processing to continuous production. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. For the synthesis of this compound, a flow process could enable a more scalable and efficient production of esters and amides. organic-chemistry.org

Automated synthesis platforms, often utilizing pre-packed capsules or 96-well plates, are revolutionizing the rapid synthesis and screening of compound libraries. researchgate.net These systems can perform reaction, work-up, and product isolation automatically, significantly accelerating the discovery of new amide-containing molecules. researchgate.net This technology could be readily adapted for the synthesis of this compound and its analogues, allowing for rapid optimization of reaction conditions and the exploration of a diverse chemical space. researchgate.netfrontiersin.org

Table 2: Advantages of Modern Synthesis Platforms

Technology Key Benefits for Synthesizing this compound
Flow Chemistry Enhanced safety, scalability, process control, and product consistency. organic-chemistry.org

| Automated Synthesis | High-throughput screening, rapid lead optimization, and reduced manual intervention. researchgate.net |

Advanced Machine Learning and AI in Structure-Property Prediction

For this compound, AI/ML models can be employed for:

De Novo Design : Generative models like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can design novel derivatives with desired properties. nih.govnih.gov

Property Prediction : Advanced algorithms can accurately predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, solubility, and binding affinity to biological targets. nih.govnih.gov This helps in prioritizing which compounds to synthesize and test, increasing the probability of success. youtube.comdig.watch

Lead Optimization : AI can guide the modification of the lead compound to improve its efficacy and safety profile, compressing development timelines from years to months. mewburn.com

Exploration of Supramolecular Chemistry and Materials Science Applications

The molecular structure of this compound, featuring hydrogen bond donors (N-H) and acceptors (C=O, O-CH3), along with an aromatic ring, makes it an interesting candidate for applications in supramolecular chemistry and materials science. These functional groups can participate in non-covalent interactions like hydrogen bonding and π-π stacking, which are fundamental to the self-assembly of molecules into ordered, functional superstructures.

In supramolecular chemistry, these interactions could potentially be harnessed to form gels, liquid crystals, or other complex assemblies. The ability to form such structures is highly dependent on the interplay of functional groups and molecular geometry.

In materials science, aromatic amides are crucial building blocks for high-performance polymers, such as aramids, known for their thermal stability and strength. numberanalytics.com Similarly, benzamide (B126) derivatives sourced from renewable resources like lignin (B12514952) are being explored as monomers for more sustainable polymers and fine chemicals. nih.gov It is conceivable that this compound could serve as a monomer or a functional additive in the development of new polymeric materials with tailored properties. Its specific substitution pattern could influence properties like solubility, processability, and the final characteristics of the material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.